ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC19997313
Molecular Formula: C19H21N3O3S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O3S |
|---|---|
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | ethyl 2-[4-(1-methylindol-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C19H21N3O3S/c1-3-25-18(24)15-12-26-19(20-15)21-17(23)10-6-7-13-11-22(2)16-9-5-4-8-14(13)16/h4-5,8-9,11-12H,3,6-7,10H2,1-2H3,(H,20,21,23) |
| Standard InChI Key | AENMFVUWOGXNSO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)CCCC2=CN(C3=CC=CC=C32)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at the 2-position with a butanoylamino group, which is further linked to a 1-methylindole moiety. The 4-position of the thiazole ring bears an ethyl carboxylate ester, contributing to its amphiphilic character. The indole system, a bicyclic structure with a pyrrole ring fused to benzene, is methylated at the 1-position, enhancing steric stability .
Physicochemical Profile
Key properties derived from experimental and computational analyses include:
The compound’s logP value (estimated at 3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its crystalline form exhibits a melting point range of 177–180°C, consistent with hydrogen-bonding networks observed in similar thiazole-indole hybrids .
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis involves a four-step sequence optimized for yield and purity:
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Indole Alkylation: 1-Methylindole undergoes Friedel-Crafts acylation with glutaric anhydride to form 4-(1-methyl-1H-indol-3-yl)butanoic acid.
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Amide Coupling: The carboxylic acid is activated using thionyl chloride and reacted with ethyl 2-amino-1,3-thiazole-4-carboxylate in dichloromethane under nitrogen atmosphere.
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Esterification: The intermediate is treated with ethanol in the presence of sulfuric acid to yield the final ester.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol affords >95% purity .
Analytical Validation
Structural confirmation employs:
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NMR Spectroscopy: NMR (400 MHz, CDCl) displays characteristic signals: δ 1.38 (t, 3H, ester CH), 3.72 (s, 3H, N-CH), 6.92–7.45 (m, 4H, indole aryl), and 8.12 (s, 1H, thiazole H-5).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 372.1 [M+H], aligning with the theoretical mass.
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HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water) confirms >99% purity at 284 nm detection .
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